molecular formula C21H22N4OS B7418865 N-Benzyl-2-(4-benzyl-5-cyclopropyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

N-Benzyl-2-(4-benzyl-5-cyclopropyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

Cat. No.: B7418865
M. Wt: 378.5 g/mol
InChI Key: KOJLCXXPXQBNIC-UHFFFAOYSA-N
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Description

N-Benzyl-2-(4-benzyl-5-cyclopropyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a cyclopropyl group, and benzyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-benzyl-2-[(4-benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-19(22-13-16-7-3-1-4-8-16)15-27-21-24-23-20(18-11-12-18)25(21)14-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJLCXXPXQBNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(N2CC3=CC=CC=C3)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(4-benzyl-5-cyclopropyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate acylating agents.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of Benzyl Groups: Benzyl groups are attached through nucleophilic substitution reactions, where benzyl halides react with nucleophiles in the presence of a base.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, typically using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like benzyl halides, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Catalysis: This compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

Biology

    Antimicrobial Activity: Studies have shown that triazole derivatives exhibit antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes, providing insights into enzyme function and regulation.

Medicine

    Drug Development: Due to its unique structure, this compound is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry

    Agriculture: It can be used in the development of agrochemicals, such as pesticides and herbicides.

    Pharmaceuticals: This compound is being investigated for its potential use in the formulation of new drugs.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(4-benzyl-5-cyclopropyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and benzyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The cyclopropyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-(4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
  • N-Benzyl-2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
  • N-Benzyl-2-(4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

Uniqueness

N-Benzyl-2-(4-benzyl-5-cyclopropyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different biological activities and interactions compared to similar compounds without the cyclopropyl group.

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